molecular formula C24H45NO8 B12350480 5-trans Prostaglandin F2alpha (tromethamine salt)

5-trans Prostaglandin F2alpha (tromethamine salt)

Cat. No.: B12350480
M. Wt: 475.6 g/mol
InChI Key: IYGXEHDCSOYNKY-OBJQDSKBSA-N
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Description

5-trans Prostaglandin F2alpha (tromethamine salt) is a derivative of 5-trans Prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its increased water solubility, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-trans Prostaglandin F2alpha (tromethamine salt) typically involves the chemical modification of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps such as oxidation, cyclization, and reduction to form the prostaglandin structure. The final step involves the addition of tromethamine to increase the compound’s solubility .

Industrial Production Methods

Industrial production of 5-trans Prostaglandin F2alpha (tromethamine salt) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

5-trans Prostaglandin F2alpha (tromethamine salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the saturation of double bonds .

Scientific Research Applications

5-trans Prostaglandin F2alpha (tromethamine salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-trans Prostaglandin F2alpha (tromethamine salt) involves its interaction with specific prostaglandin receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological processes. The compound can stimulate myometrial activity, relax the cervix, and inhibit steroidogenesis by corpora lutea .

Comparison with Similar Compounds

Similar Compounds

    Dinoprost tromethamine: Another prostaglandin F2alpha derivative with similar pharmacological effects.

    Carboprost: An analog of prostaglandin F2alpha used clinically to treat postpartum hemorrhage.

    Latanoprost: A prostaglandin analog used to treat glaucoma

Uniqueness

5-trans Prostaglandin F2alpha (tromethamine salt) is unique due to its increased water solubility compared to other prostaglandin derivatives. This property enhances its usability in various research and industrial applications .

Properties

Molecular Formula

C24H45NO8

Molecular Weight

475.6 g/mol

IUPAC Name

[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4+,13-12+;/t15-,16+,17+,18-,19+;/m0./s1

InChI Key

IYGXEHDCSOYNKY-OBJQDSKBSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O

Origin of Product

United States

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